

1-Monopalmitin Mendelian randomization IBS validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 1-Monopalmitin

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Primary Research Findings

A 2024 MR study published in *BMC Gastroenterology* identified **1-palmitoylglycerol (1-Monopalmitin)** as one of several blood metabolites with a potential causal relationship with IBS [1].

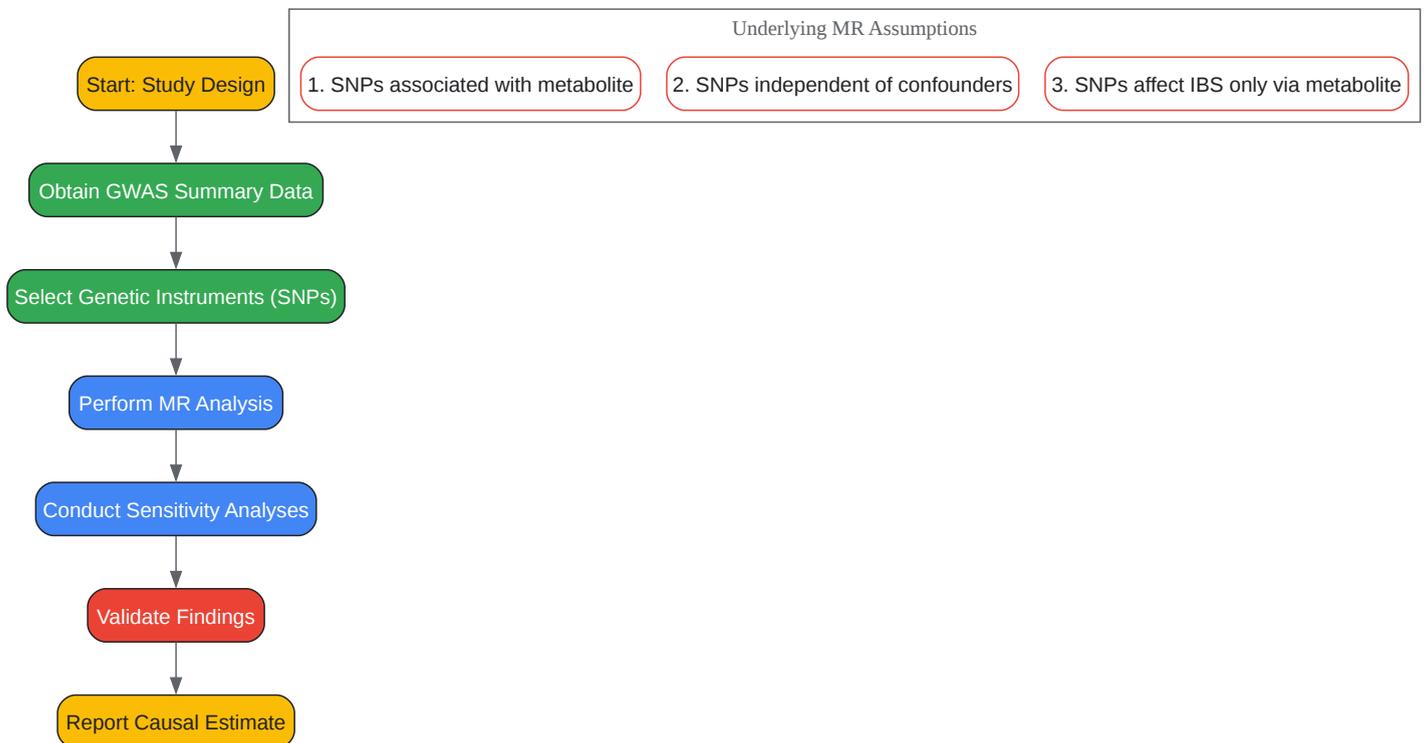
The key finding for **1-Monopalmitin** is summarized in the table below:

Metabolite	Odds Ratio (OR)	95% Confidence Interval (CI)	p-value	Effect on IBS Risk
1-palmitoylglycerol (1-Monopalmitin)	1.49	1.07 - 2.07	Information Missing	Increased [1]
Stearate	0.74	0.59 - 0.92	Information Missing	Decreased [1]
Arginine	1.36	1.07 - 1.74	Information Missing	Increased [1]
1-palmitoylglycerophosphoinositol	0.84	0.71 - 0.99	Information Missing	Decreased [1]

This finding indicates that **a genetic predisposition to higher levels of 1-Monopalmitin is associated with a 49% increased odds of developing IBS**, suggesting it is a potential risk factor [1].

Experimental Protocols from the Identified Study

The MR study employed a standardized two-sample MR design. The following workflow outlines the key steps, from genetic instrument selection to causal inference [1].



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The specific methodological details corresponding to the workflow are as follows [1]:

- **Data Sources:**

- **Exposure (Metabolites):** Genetic associations for 486 blood metabolites were sourced from a metabolomics genome-wide association study (GWAS) of 7,824 European individuals.
- **Outcome (IBS):** IBS genetic association data were obtained from a large-scale GWAS meta-analysis (including UK Biobank data) comprising 40,548 individuals of European ancestry.

- **Instrumental Variable (IV) Selection:**
 - Single Nucleotide Polymorphisms (SNPs) associated with the metabolites at a significance threshold of ($p < 1 \times 10^{-5}$) were selected.
 - SNPs were clumped to ensure independence (linkage disequilibrium threshold ($r^2 < 0.01$) within a 500 kb window).
 - The strength of the instruments was checked using the F-statistic, and SNPs with an F-statistic less than 10 were excluded to avoid weak instrument bias.
- **MR Analysis & Causality Estimation:**
 - The primary causal effect was estimated using the **Inverse-Variance Weighted (IVW)** method.
 - Methods including **MR-Egger regression** and the **Weighted Median** method were used as supplementary analyses to test the robustness of the results.
- **Sensitivity and Validation Analyses:**
 - **Sensitivity Analyses:** These were performed to ensure the validity of the findings and included:
 - **Cochran's Q test:** To assess heterogeneity among the SNP-specific causal estimates.
 - **MR-Egger intercept test** and **MR-PRESSO:** To test for and correct horizontal pleiotropy (where a genetic variant influences the outcome through pathways other than the exposure).
 - **Leave-one-out analysis:** To determine if the overall result was driven by a single influential SNP.
 - **Validation:** The significant findings for the metabolites were replicated using an independent IBS GWAS dataset from the FinnGen consortium (9,323 cases and 301,931 controls), followed by a meta-analysis of the two results.

Interpretation and Context for Researchers

- **Biological Role of 1-Monopalmitin:** **1-Monopalmitin** is a monoglyceride. While the provided MR study does not delve deeply into the mechanism, another source notes it is a bitter melon extract that can inhibit P-glycoprotein (P-gp) activity in intestinal cells [2]. P-gp is a critical transporter affecting drug and toxin efflux in the gut, suggesting a plausible biological pathway through which **1-Monopalmitin** might influence IBS pathophysiology.
- **Comparative Evidence:** In the context of this study, **1-Monopalmitin** showed one of the strongest effect sizes among the identified metabolites for increasing IBS risk (OR=1.49). For comparison, the study also found a causal relationship between genetic liability to insomnia and increased IBS risk (OR=2.70 in a meta-analysis) [3]. This highlights that while **1-Monopalmitin** is a significant risk factor, its estimated effect is moderate compared to other established factors.
- **Research Implications:** This finding provides a preliminary genetic validation for **1-Monopalmitin** as a potential biomarker or therapeutic target for IBS. However, it is an initial step that requires further investigation, including functional studies to elucidate the exact biological mechanisms in the gut.

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